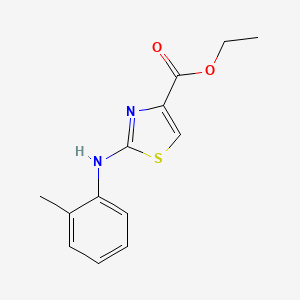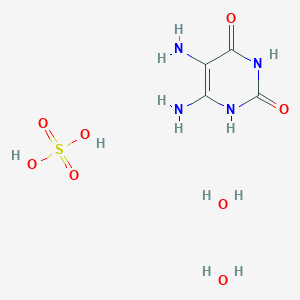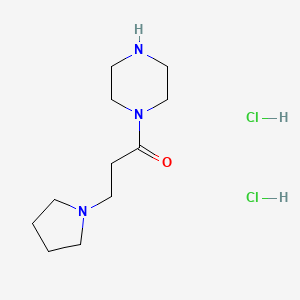
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, also known as MMDA, is a psychoactive substance that belongs to the family of phenethylamines. MMDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug, but it has a different pharmacological profile. MMDA has been studied for its potential therapeutic applications, particularly in the field of psychiatry.
Wissenschaftliche Forschungsanwendungen
Chemical Structure Analysis and Differentiation
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can be differentiated from its isomeric compounds through proton magnetic resonance. The presence of a 6-methoxy group in this compound causes a significant upfield shift in the 1H NMR spectrum, which aids in distinguishing it from isomers with substituents in different positions. This characteristic is particularly useful in elucidating the mechanism of cyclization of related compounds (Waigh, 1980).
Synthesis and Biological Activity
The compound has been used as a precursor in the synthesis of derivatives that exhibit anti-inflammatory and analgesic properties. For instance, the reaction of 6-aryl-2,2-dimethyl-4H-1,3-dioxin-4-ones with 3,3-dialkyl-1-methyl-3,4-dihydroisoquinolines leads to the formation of compounds with potential anti-inflammatory and analgesic effects (Khalturina et al., 2010).
Alkaloid Isolation
As a major alkaloid, it has been isolated from Hammada scoparia leaves and characterized using NMR spectroscopy and X-ray crystallographic techniques. This highlights its natural occurrence and significance in the study of plant-derived alkaloids (Jarraya et al., 2008).
Anticancer Research
Research into dihydroisoquinolinone-based compounds, resembling the core structure of 6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, has shown promising in vitro antiproliferative activities against cancer cell lines. These compounds, including their carbonyl-linked derivatives, have been evaluated for their potential as microtubule disruptors, with some exhibiting significant anticancer activities (Leese et al., 2014).
Methodological Contributions to Chemistry
The compound has also contributed to the development of new synthetic methodologies, particularly in the construction of the 3,4-dihydroisoquinolinone skeleton, a key structure in isoquinoline alkaloids. This includes innovative preparation methods starting from precursors such as methyl 2-(3-methoxy-3-oxopropyl)benzoate, demonstrating its role in advancing synthetic chemistry practices (Mujde et al., 2011).
Eigenschaften
IUPAC Name |
6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(14)13-12/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBQTOCVNSEJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)OC)C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(benzoylamino)-3-{[2-(benzoylamino)-3-methoxy-3-oxo-1-propenyl]amino}acrylate](/img/structure/B3095540.png)
![[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] 4-methylbenzenesulfonate](/img/structure/B3095541.png)




![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3095579.png)



